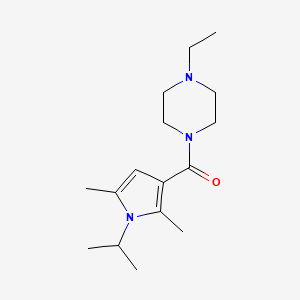
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of protein function and regulation. FOA is a small molecule that is able to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating the roles of these enzymes in various biological processes. In
Wirkmechanismus
FOA works by binding to the active site of UPRT, preventing the enzyme from catalyzing the conversion of uracil to uridine monophosphate (UMP). This leads to a depletion of nucleotides and a subsequent inhibition of DNA and RNA synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FOA has been shown to have significant biochemical and physiological effects on cells and organisms. Inhibition of UPRT activity by FOA leads to a depletion of nucleotides and a subsequent inhibition of DNA and RNA synthesis, which can result in cell death. FOA has also been shown to have anti-tumor effects in certain cancer cell lines, likely due to its ability to inhibit nucleotide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
FOA has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and purify, and it is able to selectively inhibit UPRT activity without affecting other enzymes or cellular processes. However, there are also limitations to the use of FOA in lab experiments. It has been shown to have off-target effects on certain enzymes, and its effects on cellular processes may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on FOA and its applications in scientific research. One area of interest is the development of more selective inhibitors of UPRT activity, which would allow for more precise investigation of the roles of this enzyme in various biological systems. Additionally, there is potential for the use of FOA in the development of new cancer therapies, as its ability to inhibit nucleotide synthesis may be effective in targeting cancer cells. Further research is needed to fully understand the mechanisms of action and potential applications of FOA in scientific research.
Synthesemethoden
FOA can be synthesized using a multistep procedure that involves the reaction of 2-fluoroaniline with ethyl 2-oxoazocane-1-carboxylate, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to obtain FOA in its final form.
Wissenschaftliche Forschungsanwendungen
FOA has been widely used in scientific research as a tool for studying protein function and regulation. Specifically, FOA is able to inhibit the activity of the enzyme uracil phosphoribosyltransferase (UPRT), which is involved in the salvage pathway for the synthesis of nucleotides. By selectively inhibiting UPRT activity, FOA can be used to study the effects of nucleotide depletion on cellular processes and to investigate the roles of UPRT in various biological systems.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-7-4-5-8-13(12)17-14(19)11-18-10-6-2-1-3-9-15(18)20/h4-5,7-8H,1-3,6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAGKONIJQUCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)



![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)



![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)


